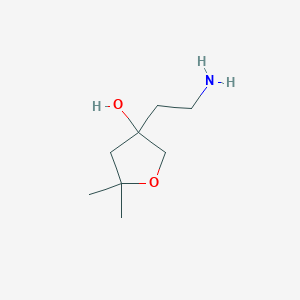

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol

Description

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring an aminoethyl (-CH₂CH₂NH₂) group and a hydroxyl (-OH) group at position 3, with dimethyl substituents at positions 5 and 5 of the oxolane ring. Its properties and reactivity can be inferred from structurally related compounds, such as oxolane derivatives and aminoethyl-substituted heterocycles .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-(2-aminoethyl)-5,5-dimethyloxolan-3-ol |

InChI |

InChI=1S/C8H17NO2/c1-7(2)5-8(10,3-4-9)6-11-7/h10H,3-6,9H2,1-2H3 |

InChI Key |

XTIUJMZIXFZYPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)(CCN)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-aminoethanol with 5,5-dimethyloxolane-3-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced oxolane compounds, and substituted aminoethyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand for certain receptors, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

5,5-Dimethyloxolan-3-amine Hydrochloride (CAS 2137573-49-8)

- Structure: Differs by replacing the hydroxyl group with an amine (-NH₂) and lacks the aminoethyl side chain.

- Molecular Weight : 151.63 g/mol (vs. ~175.25 g/mol for the target compound).

- Applications : Used as a building block in organic synthesis for pharmaceuticals or agrochemicals .

| Property | 3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol | 5,5-Dimethyloxolan-3-amine Hydrochloride |

|---|---|---|

| Functional Groups | Hydroxyl, aminoethyl, dimethyl | Amine, dimethyl |

| Solubility (Predicted) | Moderate (polar groups) | High (ionic hydrochloride form) |

| Synthetic Utility | Potential ligand or chiral intermediate | Nucleophilic amine for coupling |

Aminoethyl-Substituted Heterocycles

5-Methoxytryptamine (CAS: Not Provided in Evidence)

3-[2-(2-Aminoethylamino)ethylamino]propyl Trimethoxysilane (CAS 35141-30-1)

- Structure : Linear polyamine chain with a trimethoxysilane terminus.

- Applications : Used in surface modification of silica-based materials due to its silane group .

| Property | Target Compound | 5-Methoxytryptamine | Trimethoxysilane Derivative |

|---|---|---|---|

| Core Structure | Oxolane | Indole | Alkylsilane |

| Reactivity | Hydrogen bonding via -OH/-NH₂ | Aromatic π-π interactions | Silanol condensation |

| Industrial Use | Underexplored | Neurochemical research | Materials science |

Physicochemical Properties and Stability

- Hydrophobicity: The dimethyl groups in the oxolane ring enhance lipophilicity compared to non-methylated analogs (e.g., oxolane-3-ol).

- pH Sensitivity : The hydroxyl and amine groups may confer pH-dependent solubility, similar to tryptamine derivatives .

Research Findings and Gaps

- Synthetic Pathways: describes methods for aminoethyl-thiophene derivatives, which could be adapted for synthesizing the target compound via cyclization and functionalization steps .

Biological Activity

3-(2-Aminoethyl)-5,5-dimethyloxolan-3-ol, a compound with significant biological interest, is characterized by its unique oxolane structure. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on available research findings.

- Chemical Formula : C₉H₁₉N₁O₂

- Molecular Weight : 171.25 g/mol

- CAS Number : Not available in the provided sources.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways critical for cellular proliferation and survival.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases.

- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, which could protect cells from oxidative stress.

Biological Activities

The following table summarizes the notable biological activities associated with this compound based on current research:

1. Antitumor Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including murine Sarcoma 180 and L1210 cells. The mechanism appears to involve the inhibition of DNA synthesis and cell cycle arrest.

2. Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. It has been shown to increase the expression of neuroprotective factors in cellular models, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease.

3. Metabolic Pathway Interaction

Studies have highlighted that this compound interacts with key metabolic enzymes, affecting pathways that regulate cell growth and survival. This interaction may lead to altered metabolic flux in cancer cells, contributing to its antitumor properties.

Toxicology Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are required to determine its safety profile and potential side effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.